molecular formula C14H7ClFNO2 B6400831 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% CAS No. 1261938-71-9

5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95%

Cat. No. B6400831
CAS RN: 1261938-71-9
M. Wt: 275.66 g/mol
InChI Key: SXUJBRBANPTXTL-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% is a chemical compound that has a wide range of applications in the field of scientific research. It is a white crystalline solid with a melting point of about 270 °C, and is soluble in methanol, ethanol, and acetone. This compound has been used in various areas of research, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has a variety of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, such as 5-chloro-3-cyano-2-fluorophenyl benzoic acid, which can be used as a reagent for the synthesis of pharmaceuticals. Additionally, this compound has been used as a catalyst for the synthesis of heterocyclic compounds, as well as for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as a catalyst in the reaction between chlorine gas and 3-cyano-2-fluorophenyl benzoic acid, allowing the two compounds to react more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to have an anti-inflammatory effect in animal models of inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% in laboratory experiments is its high purity, which allows for more accurate results. Additionally, this compound is relatively inexpensive and readily available. However, this compound can be toxic and should be handled with caution.

Future Directions

The potential of 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% for further research is vast. One potential area of research is the development of new methods of synthesis for this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, research could be conducted to explore the potential of this compound as a catalyst for other organic reactions.

Synthesis Methods

5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% can be synthesized through a reaction between 3-cyano-2-fluorophenyl benzoic acid and chlorine gas in an organic solvent. This reaction is typically performed in a two-step process. First, the 3-cyano-2-fluorophenyl benzoic acid is reacted with chlorine gas in a solvent such as benzene or toluene. The resulting product is then purified by recrystallization.

properties

IUPAC Name

3-chloro-5-(3-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-11-5-9(4-10(6-11)14(18)19)12-3-1-2-8(7-17)13(12)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUJBRBANPTXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689847
Record name 5-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-71-9
Record name 5-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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